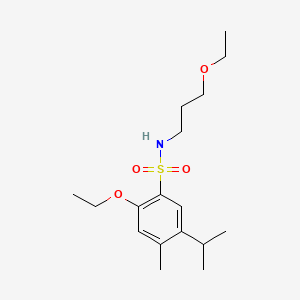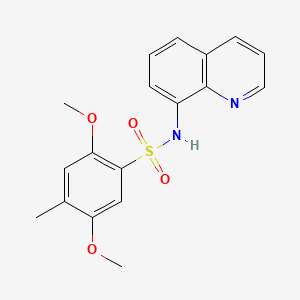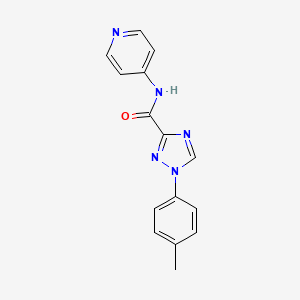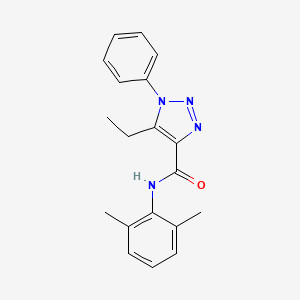
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is a chemical compound with a complex structure It is characterized by the presence of ethoxy, isopropyl, and methyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the formation of the benzenesulfonamide core. This can be achieved by reacting a suitable benzene derivative with sulfonamide under specific conditions.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be added through alkylation reactions, where the benzenesulfonamide core reacts with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(3-ethoxypropyl)benzamide: This compound shares a similar structure but lacks the isopropyl and methyl groups.
2-ethoxy-N-(3-ethoxypropyl)carbamothioylbenzamide: This compound has a similar core structure but contains a carbamothioyl group instead of the sulfonamide group.
Uniqueness
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is unique due to the presence of multiple functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H29NO4S |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-ethoxy-N-(3-ethoxypropyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-6-21-10-8-9-18-23(19,20)17-12-15(13(3)4)14(5)11-16(17)22-7-2/h11-13,18H,6-10H2,1-5H3 |
InChI Key |
IWFJXEBNQATYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)

![6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B13370990.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)
![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)

![3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371013.png)
![2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B13371017.png)
![2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13371022.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)

![N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B13371038.png)

